

4-Methoxy-2-(trifluoromethyl)benzaldehyde

chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B035147

[Get Quote](#)

An In-Depth Technical Guide to **4-Methoxy-2-(trifluoromethyl)benzaldehyde**

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in modern synthetic chemistry, particularly within the domains of pharmaceutical and agrochemical development. The molecule's unique substitution pattern—featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—imparts a distinct reactivity profile and valuable physicochemical properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's structural and physicochemical characteristics, the strategic rationale for its use in medicinal chemistry, a proposed synthetic protocol, predicted analytical data for characterization, and key applications.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. **4-Methoxy-2-(trifluoromethyl)benzaldehyde** is unambiguously identified by its IUPAC name and a series of standard chemical identifiers.

- IUPAC Name: **4-methoxy-2-(trifluoromethyl)benzaldehyde**[\[1\]](#)[\[2\]](#)
- Synonyms: 4-Formyl-3-(trifluoromethyl)anisole[\[1\]](#)[\[3\]](#)[\[4\]](#)

- CAS Number: 106312-36-1[1][2][5]

The chemical structure consists of a benzene ring substituted with an aldehyde group at position 1, a trifluoromethyl group at position 2, and a methoxy group at position 4.

Caption: Chemical structure of **4-Methoxy-2-(trifluoromethyl)benzaldehyde**.

The physicochemical properties of the compound are summarized below. These data are critical for selecting appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[1][3]
Molecular Weight	204.15 g/mol	[1][2]
Appearance	White to almost white crystal, powder, or lump	[2][3]
Melting Point	38 - 42 °C	[3][6][7]
Boiling Point	256.2 ± 40.0 °C (Predicted)	[7]
Density	1.287 ± 0.06 g/cm ³ (Predicted)	[7]
Solubility	Soluble in methanol, ethanol, dichloromethane; limited in water	[5][7]
SMILES	<chem>COC1=CC(=C(C=C1)C=O)C(F)(F)F</chem>	[1][6]
InChI Key	BVPVUMRIGHMFNV-UHFFFAOYSA-N	[1][2]

Strategic Role of Substituents in Medicinal Chemistry

The utility of **4-methoxy-2-(trifluoromethyl)benzaldehyde** as a building block in drug design is not coincidental; it is a direct result of the electronic properties of its substituents.

Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.^[8] Its primary roles include:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can increase the in vivo half-life of a drug.^[8]
- **Lipophilicity:** The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier.^[8]
- **Receptor Binding:** As a strong electron-withdrawing group, it can alter the electronic environment of the aromatic ring, influencing pKa and strengthening interactions with biological targets through dipole-dipole or hydrogen bonding interactions.^[9]

Methoxy (-OCH₃) Group: The methoxy group acts as a strong electron-donating group through resonance. This has several important consequences:

- **Modulation of Reactivity:** It activates the aromatic ring towards electrophilic substitution, which can be useful in subsequent synthetic steps.
- **Hydrogen Bond Acceptor:** The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor binding site.

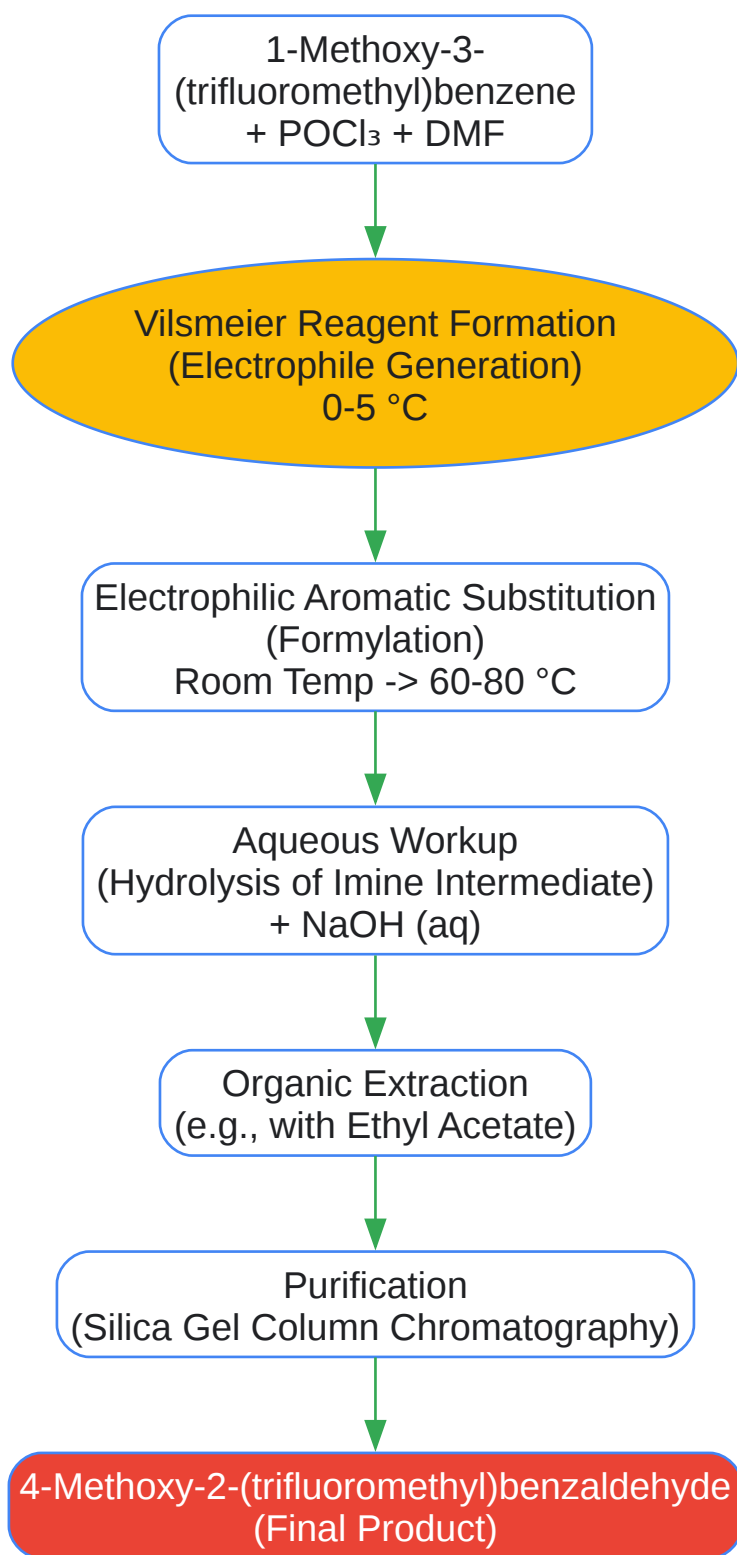
The juxtaposition of a strong electron-withdrawing group (-CF₃) and a strong electron-donating group (-OCH₃) on the same aromatic aldehyde creates a molecule with a unique electronic distribution and a highly reactive and versatile formyl group, making it an excellent scaffold for building complex and biologically active molecules.^{[9][10]}

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple routes can be envisioned, a robust approach for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction. This method is well-suited for the formylation of electron-rich aromatic compounds like 1-methoxy-3-(trifluoromethyl)benzene^[11], the logical precursor to the target molecule.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The workflow involves the in-situ formation of the Vilsmeier reagent (chloroiminium salt) from phosphoryl chloride (POCl_3) and dimethylformamide (DMF), which then acts as the electrophile to formylate the precursor.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow via Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies.^[12] Researchers should perform initial small-scale trials to optimize conditions.

- **Reagent Preparation:** In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the chloroiminium salt will form.
- **Substrate Addition:** Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)^[11] dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding 2M sodium hydroxide (NaOH) solution until pH > 8 to hydrolyze the intermediate iminium salt to the aldehyde.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure **4-methoxy-2-(trifluoromethyl)benzaldehyde**.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. While a dedicated public spectral database for this specific molecule is not readily

available, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds.[\[8\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Technique	Expected Key Characteristics
^1H NMR	δ ~10.0-10.2 ppm (s, 1H, -CHO): Aldehydic proton, deshielded. δ ~7.2-7.8 ppm (m, 3H, Ar-H): Aromatic protons, showing complex splitting. δ ~3.9 ppm (s, 3H, -OCH ₃): Methoxy protons, singlet.
^{13}C NMR	δ ~190 ppm (s, C=O): Aldehyde carbonyl carbon. δ ~160-165 ppm (s, C-OCH ₃): Aromatic carbon attached to the methoxy group. δ ~120-140 ppm (m, Ar-C): Other aromatic carbons. δ ~123 ppm (q, $J \approx 270$ Hz, -CF ₃): Trifluoromethyl carbon, split into a quartet by fluorine. δ ~56 ppm (s, -OCH ₃): Methoxy carbon.
IR Spectroscopy	~2820 & 2720 cm ⁻¹ : C-H stretch of the aldehyde (Fermi resonance). ~1700 cm ⁻¹ : Strong C=O stretch of the aromatic aldehyde. ~1600 & 1480 cm ⁻¹ : C=C stretches of the aromatic ring. ~1250 cm ⁻¹ : Asymmetric C-O-C stretch of the aryl ether. ~1100-1350 cm ⁻¹ : Strong C-F stretching bands.
Mass Spectrometry	Molecular Ion (M ⁺): m/z 204: Corresponding to the molecular weight. Key Fragments: m/z 175 ([M-CHO] ⁺), m/z 189 ([M-CH ₃] ⁺).

Applications in Research and Development

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a valuable intermediate primarily utilized as a building block in multi-step organic syntheses.

- **Pharmaceutical Development:** It serves as a key precursor for synthesizing complex heterocyclic structures and other scaffolds targeting a range of therapeutic areas, including

neurological disorders.[3][10] The aldehyde functionality is a versatile handle for reactions such as Wittig olefination, reductive amination, and aldol condensations to build molecular complexity.[9]

- **Agrochemical Formulations:** The compound is used in the synthesis of novel pesticides and herbicides, where the trifluoromethyl group often contributes to enhanced biological activity and stability.[3]
- **Material Science:** Its unique electronic properties make it a candidate for incorporation into advanced polymers and coatings to enhance durability and chemical resistance.[3]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. **4-Methoxy-2-(trifluoromethyl)benzaldehyde** is classified as an irritant.

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][16]
- **Precautionary Measures:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.[7][16]
- **Storage:** Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C, as it may be air-sensitive.[7][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]

- 3. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 15.09 MHz, CDCl_3 , experimental) (HMDB0029686) [hmdb.ca]
- 4. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 500 MHz, D_2O , predicted) (HMDB0029686) [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 9. nbinn.com [nbinn.com]
- 10. tour.khai.edu [tour.khai.edu]
- 11. echemi.com [echemi.com]
- 12. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 15. 4-(Trifluoromethyl)benzaldehyde | $\text{C}_8\text{H}_5\text{F}_3\text{O}$ | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [amp.chemicalbook.com]
- To cite this document: BenchChem. [4-Methoxy-2-(trifluoromethyl)benzaldehyde chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035147#4-methoxy-2-trifluoromethyl-benzaldehyde-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com